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Compound Name: Ethyl 8'-apo-caroten-8'-oate

Cat. No.: B075794

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Ethyl 8'-apo-[3-caroten-8'-oate, a
significant apocarotenoid used as a colorant in the food and feed industry. Two primary
synthetic routes are outlined. The first is a direct, two-step conversion from 3-apo-8'-carotenal
involving an oxidation followed by an esterification. The second is a multi-step total synthesis
approach culminating in a Wittig reaction to construct the C30 carbon skeleton. These
protocols are designed to furnish researchers and drug development professionals with the
necessary details to perform these syntheses, including reaction conditions, purification
methods, and characterization data.

Introduction

Ethyl 8'-apo-p-caroten-8'-oate is a carotenoid derivative valued for its vibrant orange-yellow
color and potential biological activities.[1] As an apocarotenoid, it is a product of the oxidative
cleavage of carotenoids like B-carotene.[2] Its applications primarily lie in the food and cosmetic
industries as a colorant and a source of provitamin A.[1] The synthesis of this compound is of
significant interest for ensuring a pure and reliable supply for industrial and research purposes.
This document details established methods for its laboratory-scale preparation.

Synthesis Pathways
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There are two main strategies for the synthesis of Ethyl 8'-apo-[3-caroten-8'-oate:

o Two-Step Conversion from 3-apo-8'-carotenal: This is a straightforward approach that begins
with the commercially available 3-apo-8'-carotenal. The aldehyde is first oxidized to the
corresponding carboxylic acid, 3-apo-8'-carotenoic acid. Subsequent esterification with
ethanol yields the final product.

o Multi-Step Total Synthesis via Wittig Reaction: This method builds the C30 carotenoid
skeleton from smaller building blocks. A notable example involves a seven-step procedure
starting from vitamin A and 4-acetoxy-2-methyl-butenal, culminating in a Wittig reaction
between a C10 building block (7-ethoxycarbonyl-3,7-dimethyl-2,4,6-heptenal) and a C20
building block (retinyl triphenyl phosphonium bromide).[3]

The following sections provide detailed protocols for the two-step conversion method and an
overview of the multi-step synthesis.

Experimental Protocols
Protocol 1: Two-Step Synthesis from B-apo-8'-carotenal

This protocol is divided into two key experiments: the oxidation of the aldehyde to a carboxylic
acid and the subsequent esterification.

Experiment 1: Oxidation of 3-apo-8'-carotenal to 3-apo-8'-carotenoic acid

This procedure utilizes a mild oxidizing agent to convert the aldehyde functional group to a
carboxylic acid with minimal side reactions.

o Materials:

o [3-apo-8'-carotenal

[¢]

Silver(l) oxide (Agz20)

o

Sodium hydroxide (NaOH)

Ethanol

o
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o Diethyl ether

o Hydrochloric acid (HCI), 1 M

o Anhydrous sodium sulfate (Na2S0a)

o Round-bottom flask

o Magnetic stirrer and stir bar

o Reflux condenser

o Separatory funnel

o Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

o In a round-bottom flask protected from light, dissolve B-apo-8'-carotenal in a minimal
amount of ethanol.

o Prepare a fresh solution of Tollens' reagent or use a suspension of silver(l) oxide in
agueous sodium hydroxide.

o Add the oxidizing agent solution to the solution of 3-apo-8'-carotenal.

o Stir the reaction mixture at room temperature. The progress of the reaction can be
monitored by thin-layer chromatography (TLC).

o Upon completion of the reaction, acidify the mixture with 1 M HCI to precipitate the -apo-
8'-carotenoic acid.

o Extract the product with diethyl ether.

o Wash the organic layer with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under
reduced pressure to yield crude (-apo-8'-carotenoic acid.
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Experiment 2: Esterification of 3-apo-8'-carotenoic acid
This protocol employs a standard Fischer esterification to produce the ethyl ester.
e Materials:

o [3-apo-8'-carotenoic acid (from Experiment 1)

o Absolute ethanol

o Concentrated sulfuric acid (H2SOa)

o Sodium bicarbonate (NaHCO:s), saturated solution

o Brine

o Anhydrous sodium sulfate (Na2SOa)

o Round-bottom flask

o Reflux condenser

o Separatory funnel

[e]

Rotary evaporator
e Procedure:

o Dissolve the crude (-apo-8'-carotenoic acid in an excess of absolute ethanol in a round-
bottom flask.

o Add a catalytic amount of concentrated sulfuric acid.
o Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.

o After the reaction is complete, cool the mixture to room temperature and remove the
excess ethanol using a rotary evaporator.
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o Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate
solution to neutralize the acid catalyst.

o Wash the organic layer with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by recrystallization from petroleum ether or a mixture of
petroleum ether and ethyl acetate.[2]

Protocol 2: Overview of Multi-Step Synthesis via Wittig
Reaction

A seven-step synthesis has been reported with an overall yield of 43%.[3] This approach
involves the synthesis of two key building blocks followed by their coupling via a Wittig reaction.

o C10 Building Block Synthesis: The C5 intermediate, 4-acetoxy-2-methyl-butenal, undergoes
oxidation, esterification, halogenation, and a Michaelis-Arbuzov rearrangement to form a
phosphonate. This phosphonate is then condensed with another C5 unit, followed by
hydrolysis and oxidation to yield the C10 building block, 7-ethoxycarbonyl-3,7-dimethyl-2,4,6-
heptenal.[3]

e C20 Building Block: The C20 building block is retinyl triphenyl phosphonium bromide, which
can be prepared from vitamin A (retinol).

e Final Wittig Reaction: The C10 aldehyde and the C20 phosphonium salt are reacted under
Wittig conditions to yield the final C30 product, Ethyl 8'-apo-[3-caroten-8'-oate.[3]

Data Presentation

Table 1. Physicochemical Properties of Ethyl 8'-apo-[3-caroten-8'-oate
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Property Value Reference
Molecular Formula C32H4402 [4]
Molecular Weight 460.69 g/mol [4]
Melting Point 134-136 °C [2]
Red to violet-red crystals or
Appearance , [5]
crystalline powder
Insoluble in water, slightly
Solubility soluble in ethanol, soluble in [5]
chloroform

Storage Conditions

Store at <-15°C, protected
[4][5]

from light and oxygen

Table 2: Spectroscopic Data for Ethyl 8'-apo-§3-caroten-8'-oate

Spectroscopic

Wavelength (nm) /

) . Solvent Reference
Technique Shift (ppm)
UV-Vis (Amax) ~449 Chloroform [5]
UV-Vis (Amax) ~475 Chloroform [5]
Visualizations
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Multi-Step Synthesis
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Caption: Synthetic pathways to Ethyl 8'-apo-{3-caroten-8'-oate.

Purification and Characterization

The final product, Ethyl 8'-apo-p-caroten-8'-oate, can be purified by recrystallization from
petroleum ether or a mixture of petroleum ether and ethyl acetate.[2] Purity can be assessed
by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Characterization of the compound is typically performed using spectroscopic methods. UV-Vis
spectroscopy in chloroform should show characteristic absorption maxima around 449 nm and
475 nm.[5] Further structural confirmation can be obtained using *H NMR, 33C NMR, and mass
spectrometry.

Conclusion

The synthesis of Ethyl 8'-apo-p-caroten-8'-oate can be achieved through multiple routes, with
the two-step conversion from 3-apo-8'-carotenal offering a more direct approach for
laboratories with access to the starting aldehyde. The multi-step total synthesis provides a
more versatile but labor-intensive alternative. The protocols and data presented herein serve
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as a comprehensive guide for the successful synthesis and characterization of this important
apocarotenoid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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